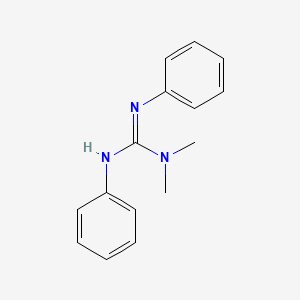![molecular formula C17H16N2O2 B14436412 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol CAS No. 80200-04-0](/img/structure/B14436412.png)
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol is a synthetic organic compound that belongs to the class of phenolic ethers It features a phenol group linked to a pyrazole ring through an ethoxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced to pyrazolines under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of pyrazolines.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol: Lacks the phenyl group on the pyrazole ring.
4-[2-(4-Methyl-1H-pyrazol-1-yl)ethoxy]phenol: Contains a methyl group instead of a phenyl group on the pyrazole ring.
Uniqueness
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol is unique due to the presence of the phenyl group on the pyrazole ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature can also influence its physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80200-04-0 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-[2-(4-phenylpyrazol-1-yl)ethoxy]phenol |
InChI |
InChI=1S/C17H16N2O2/c20-16-6-8-17(9-7-16)21-11-10-19-13-15(12-18-19)14-4-2-1-3-5-14/h1-9,12-13,20H,10-11H2 |
InChI-Schlüssel |
WWTLRRQFUJKMJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCOC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



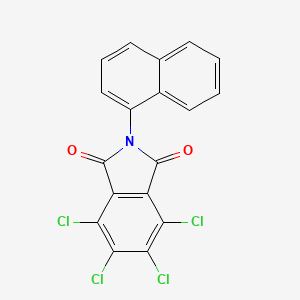

![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
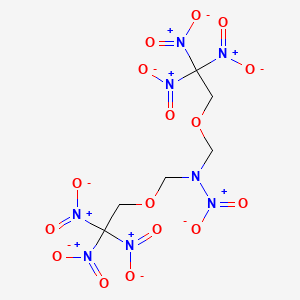
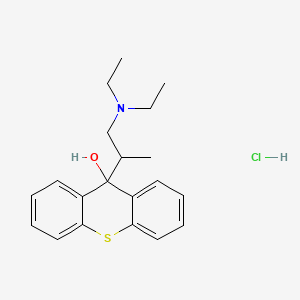
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

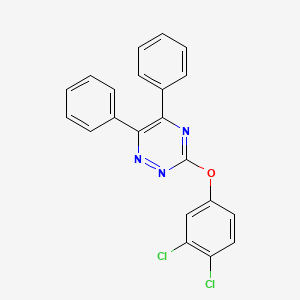

![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)

![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
